molecular formula C25H30FN3O3S B2919699 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892781-75-8

3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2919699
CAS No.: 892781-75-8
M. Wt: 471.59
InChI Key: SPYUWAMWPBMDDD-UHFFFAOYSA-N
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Description

3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and various substituents such as a sulfonyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2,5-dimethylbenzenesulfonyl chloride with 6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-5-8-29-16-24(33(31,32)23-13-17(2)6-7-18(23)3)25(30)19-14-20(26)22(15-21(19)29)28-11-9-27(4)10-12-28/h6-7,13-16H,5,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYUWAMWPBMDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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